molecular formula C12H6Br4O2 B1202321 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol CAS No. 14957-65-4

4,4',6,6'-Tetrabromo-2,2'-biphenyldiol

Cat. No.: B1202321
CAS No.: 14957-65-4
M. Wt: 501.79 g/mol
InChI Key: ZNJKDCNQQCLEFG-UHFFFAOYSA-N
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Description

4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol: is a brominated biphenyl compound with the molecular formula C₁₂H₆Br₄O₂. It is characterized by the presence of four bromine atoms and two hydroxyl groups attached to a biphenyl structure. This compound is known for its significant role in various chemical and biological processes, particularly due to its brominated nature, which imparts unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol typically involves the bromination of 2,2’-biphenyldiol. The process can be carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride, with the addition of a catalyst like iron or aluminum bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol may involve large-scale bromination reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and automated control systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form less brominated or debrominated biphenyl compounds.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products:

    Oxidation: Formation of tetrabromoquinones or other oxidized biphenyl derivatives.

    Reduction: Formation of less brominated biphenyls or completely debrominated biphenyls.

    Substitution: Formation of substituted biphenyls with various functional groups replacing the bromine atoms.

Scientific Research Applications

4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

    3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol: Similar structure with bromine atoms at different positions.

    2,4,4,6-Tetrabromo-2,5-cyclohexadienone: Another brominated compound with a different core structure.

    2,3,5,6-Tetrabromo-1,4-dimethylbenzene: A brominated aromatic compound with methyl groups.

Uniqueness: 4,4’,6,6’-Tetrabromo-2,2’-biphenyldiol is unique due to its specific bromination pattern and the presence of hydroxyl groups, which impart distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3,5-dibromo-2-(2,4-dibromo-6-hydroxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O2/c13-5-1-7(15)11(9(17)3-5)12-8(16)2-6(14)4-10(12)18/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJKDCNQQCLEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C2=C(C=C(C=C2Br)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164338
Record name 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
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Molecular Weight

501.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14957-65-4
Record name 4,4′,6,6′-Tetrabromo[1,1′-biphenyl]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14957-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4',6,6'-Tetrabromo-2,2'-biphenyldiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00164338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',6,6'-tetrabromo[1,1'-biphenyl]-2,2'-diol
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Record name 4,4',6,6'-TETRABROMO-2,2'-BIPHENYLDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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